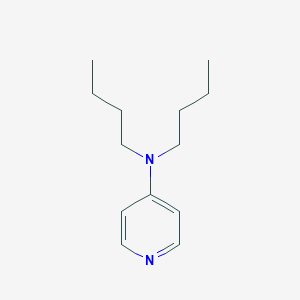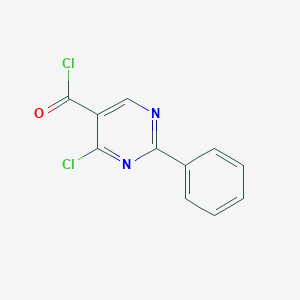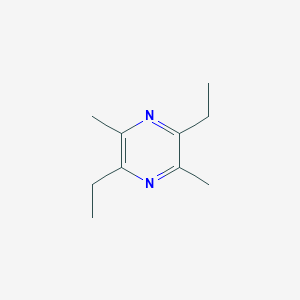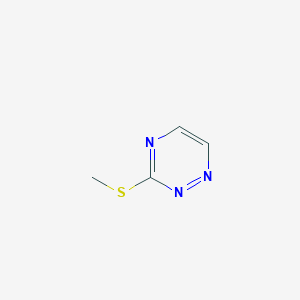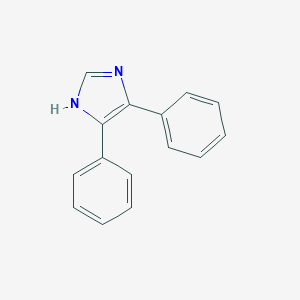
4,5-Diphénylimidazole
Vue d'ensemble
Description
Le diphénylimidazole est un composé organique caractérisé par la présence d'un cycle imidazole substitué par deux groupes phényle. Ce composé appartient à la classe des phénylimidazoles, connus pour leurs applications diverses dans divers domaines scientifiques en raison de leurs propriétés structurales et chimiques uniques .
Applications De Recherche Scientifique
Le diphénylimidazole a un large éventail d'applications en recherche scientifique :
Industrie : Le diphénylimidazole est utilisé dans la production de polymères, de capteurs et de matériaux optoélectroniques.
Mécanisme d'action
Le mécanisme d'action du diphénylimidazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de l'α-glucosidase, il se lie de manière compétitive au site actif de l'enzyme, empêchant la dégradation des glucides en glucose et réduisant ainsi les niveaux de glycémie postprandiale . Les interactions de liaison et les changements conformationnels induits par le diphénylimidazole ont été étudiés à l'aide d'amarrage in silico et de simulations de dynamique moléculaire .
Mécanisme D'action
4,5-Diphenylimidazole and its derivatives have been studied for their potential as α-glucosidase inhibitors . α-Glucosidase is responsible for the release of glucose from oligosaccharides and disaccharides in the intestine, and its inhibition is a beneficial therapeutic method for glycemic control in diabetes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,5-Diphenylimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glucosidase . This compound interacts with enzymes such as α-glucosidase, where it exhibits competitive inhibition. The interaction involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . Additionally, 4,5-Diphenylimidazole has been shown to interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 4,5-Diphenylimidazole on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-Diphenylimidazole inhibits α-glucosidase, leading to a decrease in glucose release from carbohydrates, which can impact cellular metabolism and energy production . Furthermore, this compound has been found to be non-cytotoxic to human normal dermal fibroblast cells, indicating its potential for therapeutic applications .
Molecular Mechanism
At the molecular level, 4,5-Diphenylimidazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates into glucose, thereby reducing glucose levels in the bloodstream. Additionally, 4,5-Diphenylimidazole may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Diphenylimidazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods
Dosage Effects in Animal Models
The effects of 4,5-Diphenylimidazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored
Metabolic Pathways
4,5-Diphenylimidazole is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, it affects the breakdown of carbohydrates into glucose, thereby influencing glucose levels in the bloodstream . The compound may also interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4,5-Diphenylimidazole is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues and cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 4,5-Diphenylimidazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le diphénylimidazole peut être synthétisé par plusieurs méthodes. Une approche courante implique la condensation de la benzoïne avec l'acétate d'ammonium en présence d'un catalyseur acide. Une autre méthode comprend la cyclisation d'amido-nitriles utilisant l'addition catalysée au nickel aux nitriles, suivie d'une proto-démétallation, d'une tautomérisation et d'une cyclisation déshydratante .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du diphénylimidazole utilise souvent une méthode de synthèse en un seul pot sans métal ni acide. Cela implique la réaction d'alcynes internes avec de l'iode dans le diméthylsulfoxyde pour former des benziles, qui sont ensuite mis en réaction avec un aldéhyde et de l'acétate d'ammonium in situ .
Analyse Des Réactions Chimiques
Types de réactions
Le diphénylimidazole subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les N-oxydes d'imidazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le diphénylimidazole en ses amines correspondantes.
Substitution : Les réactions de substitution électrophile peuvent introduire divers substituants sur les cycles phényle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes d'imidazole, les diphénylimidazoles substitués et divers dérivés d'amines .
Comparaison Avec Des Composés Similaires
Composés similaires
Phénylimidazole : Similaire au diphénylimidazole, mais avec un seul groupe phényle attaché au cycle imidazole.
Triphénylimidazole : Contient trois groupes phényle attachés au cycle imidazole.
Imidazole-2-thiones : Ces composés ont un fragment thiouréide et présentent des propriétés chimiques et des activités biologiques différentes.
Unicité
Le diphénylimidazole se démarque par ses propriétés structurales équilibrées, qui confèrent à la fois la stabilité et la réactivité. Sa double substitution phényle améliore sa capacité à participer à diverses réactions chimiques et augmente son potentiel pour diverses applications dans la recherche scientifique et l'industrie .
Propriétés
IUPAC Name |
4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGOBGXZQKCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045700 | |
| Record name | 4,5-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668-94-0 | |
| Record name | 4,5-Diphenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-diphenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,5-diphenylimidazole?
A1: The molecular formula of 4,5-diphenylimidazole is C15H12N2, and its molecular weight is 220.27 g/mol.
Q2: What spectroscopic data is available for characterizing 4,5-diphenylimidazole?
A2: 4,5-Diphenylimidazole can be characterized by various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. For instance, characteristic peaks are observed for C-N stretching at 1340 cm-1 and C=O stretching at 1718 cm-1 in the case of N-benzoyl-4,5-diphenylimidazole. []
- Nuclear Magnetic Resonance (NMR): Offers detailed information about the structure and bonding environment of the molecule. 1H NMR and 13C NMR data are frequently reported. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, which can be related to its structural features. [, ]
Q3: What is the solubility of 4,5-diphenylimidazole in different solvents?
A3: The solubility of 4,5-diphenylimidazole and its derivatives varies depending on the solvent and substituents present. Studies have investigated its solubility in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Generally, phenyl-substituted imidazoles exhibit lower solubility in chloroalkanes compared to 1H-imidazole or benzimidazoles. []
Q4: How does the structure of 4,5-diphenylimidazole influence its stability?
A4: The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring significantly affects the stability and reactivity of the compound. These bulky substituents can influence:
- Steric hindrance: The phenyl groups can hinder the approach of reagents, impacting reaction rates and pathways. [, ]
- Electronic effects: The phenyl rings can participate in resonance interactions with the imidazole core, influencing electron density and reactivity. [, ]
- Crystal packing: The phenyl groups play a role in the solid-state arrangement of the molecule, influencing its melting point and other physical properties. []
Q5: Are there any known catalytic applications of 4,5-diphenylimidazole or its derivatives?
A5: While 4,5-diphenylimidazole itself is not widely explored as a catalyst, its unique structure and reactivity make it a potential candidate for developing novel catalytic systems. For instance, its derivatives have been studied for their ability to enhance chemiluminescence reactions, which has analytical applications. []
Q6: How do structural modifications to the 4,5-diphenylimidazole scaffold affect its activity and potency?
A6: Numerous studies have investigated the impact of structural modifications on the activity of 4,5-diphenylimidazole derivatives. Some key findings include:
- N-substitution: Introducing substituents at the N-1 position can significantly alter the compound's properties. For example, N-benzoyl-4,5-diphenylimidazole exhibits unique hydrolysis kinetics compared to other N-acyl imidazoles. [, ]
- 2-position modifications: Modifications at the 2-position can affect both reactivity and biological activity. For instance, 2-aryl-4,5-diphenylimidazoles exhibit varying degrees of inhibition against phenytoin p-hydroxylation. []
- Introduction of heteroatoms: Incorporating heteroatoms into the scaffold, such as sulfur to form 4,5-diphenylimidazole-2-thione, alters the reactivity and enables the synthesis of novel heterocyclic systems like imidazo[2,1-b]thiazines. [, ]
Q7: What analytical techniques are employed to quantify 4,5-diphenylimidazole and its derivatives?
A7: A variety of analytical techniques are utilized to quantify and characterize 4,5-diphenylimidazole and its derivatives, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, and mass spectrometry, HPLC is widely used to separate and quantify these compounds in complex mixtures. [, , ]
- Titration: Potentiometric titration has been employed to determine the dissociation constant of 4,5-diphenylimidazole derivatives. []
Q8: What are some examples of cross-disciplinary applications of 4,5-diphenylimidazole and its derivatives?
A8: Research on 4,5-diphenylimidazole and its derivatives spans multiple disciplines, including:
- Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. [, , ]
- Analytical Chemistry: Derivatives of 4,5-diphenylimidazole have found use as fluorescent probes and chemiluminescence enhancers in analytical assays. [, ]
- Coordination Chemistry: The imidazole ring acts as a coordinating moiety in various metal complexes, leading to diverse structures and potential applications in catalysis. [, , , , ]
- Medicinal Chemistry: Certain 4,5-diphenylimidazole derivatives have shown potential as enzyme inhibitors and antiproliferative agents. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


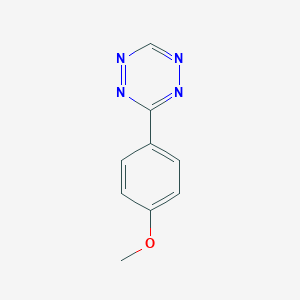
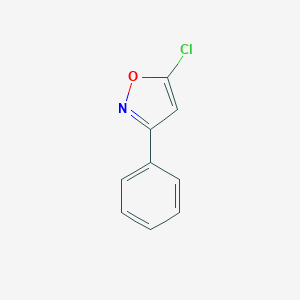
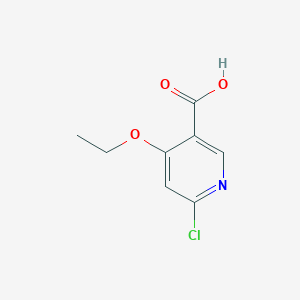
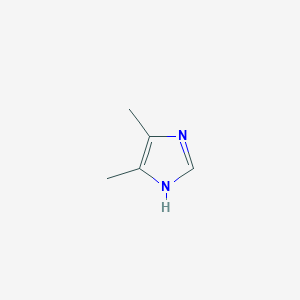
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)

